molecular formula C10H10BrN B11882563 Naphthalen-2-amine hydrobromide CAS No. 148819-80-1

Naphthalen-2-amine hydrobromide

Katalognummer: B11882563
CAS-Nummer: 148819-80-1
Molekulargewicht: 224.10 g/mol
InChI-Schlüssel: RIWJTTOJHYQBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalen-2-amine hydrobromide is a chemical compound with the molecular formula C₁₀H₁₀BrN. It is derived from naphthalen-2-amine, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalen-2-amine hydrobromide can be synthesized through the reaction of naphthalen-2-amine with hydrobromic acid. The reaction typically involves dissolving naphthalen-2-amine in a suitable solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where naphthalen-2-amine and hydrobromic acid are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Naphthalen-2-amine hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of naphthalen-2-amine hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphthalen-2-amine hydrobromide is unique due to its specific reactivity with hydrobromic acid, leading to distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance .

Eigenschaften

CAS-Nummer

148819-80-1

Molekularformel

C10H10BrN

Molekulargewicht

224.10 g/mol

IUPAC-Name

naphthalen-2-amine;hydrobromide

InChI

InChI=1S/C10H9N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H

InChI-Schlüssel

RIWJTTOJHYQBRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.